

Application Notes & Protocols: Synthesis of Nanoparticles Using Casuarina Extracts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Casuarine
Cat. No.:	B1244732

[Get Quote](#)

Introduction

The field of nanotechnology has witnessed a significant shift towards "green synthesis" methodologies, which prioritize the use of environmentally benign and sustainable materials. Plant extracts, rich in a diverse array of phytochemicals, have emerged as ideal bio-factories for the cost-effective and eco-friendly production of metallic nanoparticles.^{[1][2]} Among the various plant genera, Casuarina, particularly Casuarina equisetifolia, has been identified as a potent source of reducing and stabilizing agents for nanoparticle synthesis.^{[3][4]} The extracts derived from its bark, leaves, and fruits contain a wealth of secondary metabolites such as polyphenols, flavonoids, and tannins, which effectively mediate the reduction of metal ions and cap the resulting nanoparticles to prevent agglomeration.^{[1][5][6]}

These biologically synthesized nanoparticles exhibit unique physicochemical properties and have shown significant potential in various applications, including as antimicrobial agents, in photocatalytic degradation of pollutants, and for cancer therapy, making them a subject of intense research for drug development professionals.^{[3][7][8][9]} This document provides detailed application notes and standardized protocols for the synthesis of silver (AgNPs), gold (AuNPs), and zinc oxide (ZnO NPs) nanoparticles using Casuarina extracts.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis and characterization of nanoparticles using Casuarina equisetifolia extracts.

Table 1: Summary of Synthesis Parameters for Nanoparticles using *Casuarina equisetifolia* Extracts

Nanoparticle Type	Plant Part Used	Precursor Salt (Concentration)	Optimal Synthesis Conditions	UV-Vis λ_{max} (nm)	Citations
Silver (AgNPs)	Bark	1 mM AgNO ₃	80°C, 20 min, pH 7.0	422	[3][7]
Silver (AgNPs)	Leaves	1 mM AgNO ₃	Room Temperature, 10 min	425	[5]
Silver (AgNPs)	Leaves	0.5 mM AgNO ₃	70°C, 3 min	433	[10][11]
Silver (AgNPs)	Fruits	0.5 mM AgNO ₃	70°C, 3 min	442	[10][11]
Gold (AuNPs)	Bark	AuCl ₄ ⁻ (concentration not specified)	Not specified	~540	[6][12]
Zinc Oxide (ZnO NPs)	Leaves	Zinc Acetate	UV-C Irradiation	~375	[9]

Table 2: Physical Characteristics of Nanoparticles Synthesized from *Casuarina* Extracts

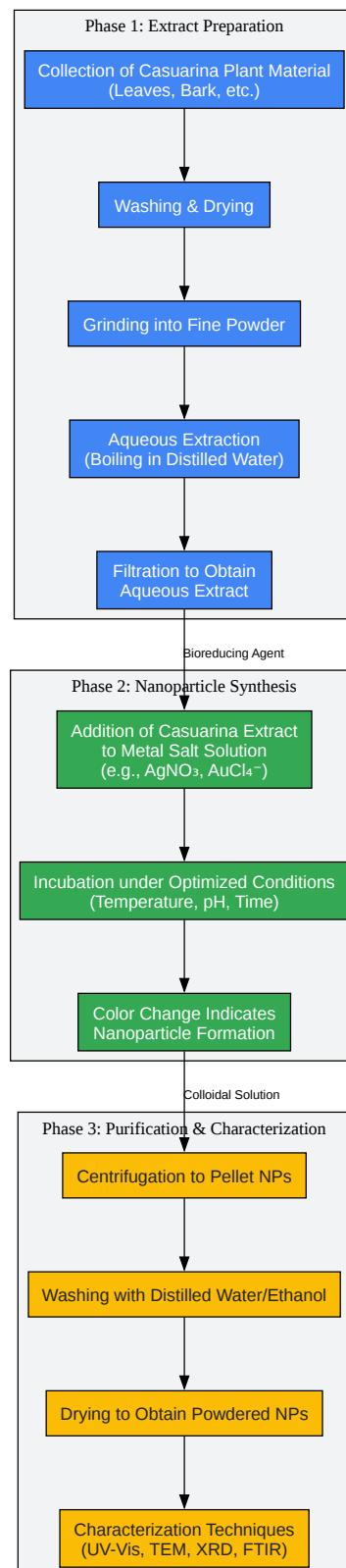
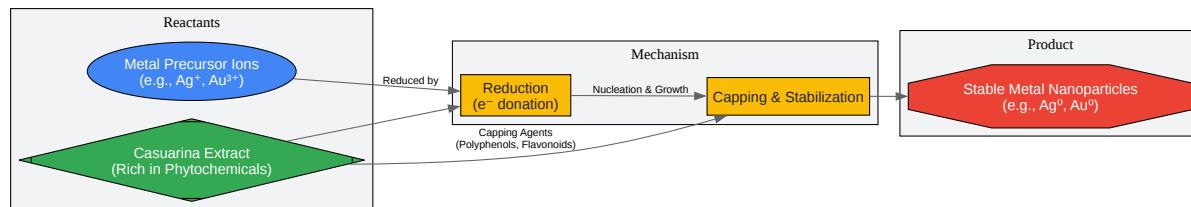

Nanoparticle Type	Plant Part Used	Size Range (TEM)	Average Crystalline Size (XRD)	Morphology	Citations
Silver (AgNPs)	Bark	20-24 nm	7.4 nm (74 Å)	Spherical	[3] [7] [13]
Silver (AgNPs)	Leaves	14-50 nm	26 nm	Spherical	[5]
Silver (AgNPs)	Leaves	30-180 nm	14.01 nm	Not specified	[11]
Gold (AuNPs)	Bark	~15 nm	~15 nm	Spherical/Round	[6]
Zinc Oxide (ZnO NPs)	Leaves	34-39 nm (UV-C)	Not specified	Oval (UV-C)	[9]
Zinc Oxide (ZnO NPs)	Leaves	67-71 nm (UV-A)	Not specified	Fairly Spherical (UV-A)	[9]

Table 3: Biological Applications of Nanoparticles Synthesized from Casuarina Extracts

Nanoparticle Type	Plant Part Used	Application	Target Organism/Cell Line	Key Result	Citations
Silver (AgNPs)	Bark	Antibacterial	Bacillus sp., S. aureus, E. coli	Significant zone of inhibition	[3][7]
Silver (AgNPs)	Leaves	Anticandidal	Candida albicans	3.03 cm zone of inhibition	[10][11]
Silver (AgNPs)	Leaves	Antibacterial	P. mirabilis	3.52 cm zone of inhibition	[10][11]
Gold (AuNPs)	Bark	Cytotoxic	HEPG-2, CACO-2 cell lines	Increased cytotoxic activity	[6][14]
Zinc Oxide (ZnO NPs)	Leaves	Anticancer	HepG2 cells	Cell viability reduced to 36.97%	[9]
Zinc Oxide (ZnO NPs)	Leaves	Antibacterial	B. subtilis, P. aeruginosa	Promising antibacterial activity	[9]

Experimental Workflows and Mechanisms


The synthesis of nanoparticles using plant extracts is a multi-step process driven by the inherent reducing and stabilizing capabilities of phytochemicals.

[Click to download full resolution via product page](#)

Caption: General workflow for the green synthesis of nanoparticles.

The core of the green synthesis process lies in the ability of phytochemicals present in the Casuarina extract to reduce metal ions and then stabilize the newly formed nanoparticles.

[Click to download full resolution via product page](#)

Caption: Mechanism of phytochemical-mediated nanoparticle synthesis.

Experimental Protocols

Protocol 1: Synthesis of Silver Nanoparticles (AgNPs) using Casuarina equisetifolia Bark Extract

This protocol is optimized for the synthesis of stable AgNPs based on reported literature.[\[3\]](#)[\[7\]](#) [\[13\]](#)

1. Materials and Reagents:

- Fresh bark of Casuarina equisetifolia
- Silver nitrate (AgNO₃)
- Deionized or distilled water
- Whatman No. 1 filter paper

- Glassware (beakers, Erlenmeyer flasks)
- Magnetic stirrer with hot plate
- pH meter

2. Preparation of *C. equisetifolia* Bark Extract:

- Collect fresh bark and wash it thoroughly with tap water, followed by distilled water, to remove any debris.
- Air-dry the bark in the shade and then grind it into a fine powder.
- Add 10 g of the bark powder to 100 mL of distilled water in a 250 mL Erlenmeyer flask.
- Boil the mixture for 10-15 minutes.
- Allow the mixture to cool to room temperature and filter it through Whatman No. 1 filter paper.
- Store the collected aqueous extract at 4°C for further use. This serves as the reducing and capping agent.

3. Synthesis of Silver Nanoparticles (AgNPs):

- Prepare a 1 mM silver nitrate (AgNO_3) solution by dissolving 0.017 g of AgNO_3 in 100 mL of distilled water.
- In a 250 mL flask, add 10 mL of the prepared bark extract to 90 mL of the 1 mM AgNO_3 solution.^[3]
- Set the pH of the mixture to 7.0 (neutral) using a diluted NaOH or HCl solution.
- Place the flask on a magnetic stirrer with a hot plate and heat the solution to 80°C while stirring.^{[3][7]}
- Maintain the incubation at 80°C for 20 minutes.^{[3][7]}

- Observe the color change of the solution from light yellow to reddish-brown, which indicates the formation of AgNPs.
- Monitor the synthesis by taking aliquots of the solution and measuring the UV-Vis spectrum. A surface plasmon resonance (SPR) peak around 422 nm confirms the formation of AgNPs. [3]

4. Purification of AgNPs:

- Transfer the colloidal solution to centrifuge tubes.
- Centrifuge at 10,000 rpm for 15-20 minutes to pellet the AgNPs.
- Discard the supernatant and resuspend the pellet in distilled water to wash away unreacted components.
- Repeat the centrifugation and washing steps at least three times.
- After the final wash, dry the purified AgNP pellet in a hot air oven at 60°C to obtain a powder for characterization (XRD, FTIR) or resuspend it in a suitable solvent for applications.[5]

Protocol 2: Synthesis of Gold Nanoparticles (Au-NPs) using *C. equisetifolia* Bark Extract

This protocol is adapted from studies demonstrating the synthesis of Au-NPs for biomedical applications.[6][14][15]

1. Materials and Reagents:

- Casuarina equisetifolia bark powder
- Methanol
- Gold(III) chloride solution (HAuCl₄)
- Tween 20
- Cellulose nanocrystals (CNC)

- Sonicator

2. Preparation of Methanolic Bark Extract:

- Prepare a total methanolic extract of the *C. equisetifolia* bark powder using a standard extraction method like Soxhlet or maceration.
- Concentrate the extract under reduced pressure to obtain a crude sample.

3. Synthesis of Gold Nanoparticles (Au-NPs):

- This method utilizes a spontaneous emulsification technique.[\[15\]](#)
- Create an organic phase by mixing the crude methanolic plant extract with Tween 20 at a 1:5 ratio.
- Add 3 g of cellulose nanocrystals (CNC) to the mixture.
- Sonicate the organic phase for 30 minutes.
- Prepare an aqueous phase containing the gold precursor (e.g., 1 mM HAuCl₄).
- Add the organic phase dropwise into the aqueous phase under constant stirring to form a nanoemulsion, which facilitates the reduction of Au³⁺ ions to Au⁰ nanoparticles.
- The formation of Au-NPs is indicated by a color change to ruby red.
- Confirm the synthesis by observing a characteristic SPR peak in the UV-Vis spectrum around 540 nm.[\[6\]](#)

4. Characterization:

- The resulting Au-NPs can be characterized for size and morphology using Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD), which have previously shown spherical particles of approximately 15 nm.[\[6\]](#)

Protocol 3: Synthesis of Zinc Oxide Nanoparticles (ZnO NPs) using *C. equisetifolia* Leaf Extract

This protocol describes a UV-assisted green synthesis method to produce ZnO NPs with controlled size and morphology.^[9]

1. Materials and Reagents:

- Fresh leaves of Casuarina equisetifolia
- Zinc acetate dihydrate $[Zn(CH_3COO)_2 \cdot 2H_2O]$
- UV-A (365 nm) or UV-C (254 nm) light source
- Distilled water

2. Preparation of *C. equisetifolia* Leaf Extract:

- Wash 10 g of fresh leaves thoroughly with tap and distilled water.
- Boil the leaves in 350 mL of distilled water until the volume reduces to approximately 100 mL.
- Finely crush the boiled leaves and filter the mixture using Whatman No. 1 filter paper.
- Store the aqueous leaf extract at 4°C.

3. Synthesis of Zinc Oxide Nanoparticles (ZnO NPs):

- Prepare a 0.02 M zinc acetate solution by dissolving the appropriate amount in distilled water.
- Mix the leaf extract with the zinc acetate solution in a 1:1 volume ratio.
- Divide the mixture into three batches:
 - Control: Keep in the dark with no UV exposure.

- UV-A: Expose to a UV-A (365 nm) light source.
- UV-C: Expose to a UV-C (254 nm) light source.
- Incubate all batches for 24 hours under constant stirring. UV irradiation is reported to enhance the bio-reduction process by exciting photoactive compounds in the extract.[9]
- Observe the formation of a whitish precipitate, indicating the synthesis of ZnO NPs.

4. Purification and Characterization:

- Collect the precipitate by centrifugation at 8,000 rpm for 10 minutes.
- Wash the pellet multiple times with distilled water to remove impurities.
- Dry the purified ZnO NPs in an oven at 100°C.
- Characterize the nanoparticles using UV-Vis spectroscopy (absorbance peak ~375 nm), SEM (for morphology), and XRD (for crystalline structure). Studies show that UV-C irradiation can produce smaller, oval-shaped particles (34-39 nm) compared to control conditions.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Green synthesis and characterization of silver nanoparticles from Casuarina bark. [wisdomlib.org]
- 4. asianjpr.com [asianjpr.com]
- 5. jacsdirectory.com [jacsdirectory.com]

- 6. Metabolite Profiling and Biological Activity Assessment of Casuarina equisetifolia Bark after Incorporating Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of UV Irradiation (A and C) on Casuarina equisetifolia-Mediated Biosynthesis and Characterization of Antimicrobial and Anticancer Activity of Biocompatible Zinc Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. wjpr.net [wjpr.net]
- 14. Metabolite Profiling and Biological Activity Assessment of Casuarina equisetifolia Bark after Incorporating Gold Nanoparticles [journal.waocp.org]
- 15. Assessment of the gold nanoparticles biosynthesized using Casuarina equisetifolia bark extract against the ethion induced Hepato- and neurotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Synthesis of Nanoparticles Using Casuarina Extracts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1244732#a-of-casuarina-extracts-for-nanoparticle-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com